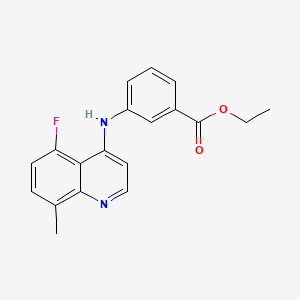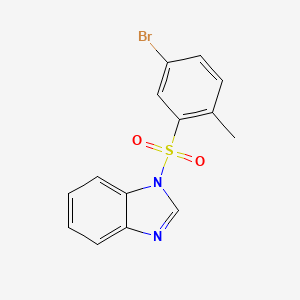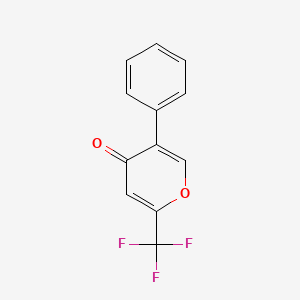
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: is an organic compound characterized by a brominated phenyl group attached to a pyrrole ring, which is further substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Bromination of Phenyl Group: The starting material, 2-bromophenyl, can be prepared by brominating phenyl compounds using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Pyrrole Ring: The brominated phenyl compound is then subjected to a cyclization reaction with an appropriate precursor to form the pyrrole ring. This can be achieved using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyrrole ring, which can be done using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential pharmacological activities. The presence of the bromine atom and the aldehyde group can influence the compound’s binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its reactivity allows for the modification of its structure to achieve desired properties in the final product.
Mechanism of Action
The mechanism by which 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
5-(2-Iodophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications.
Properties
CAS No. |
912763-38-3 |
|---|---|
Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3 |
InChI Key |
PMWOVHDSWJQIQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=C2Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



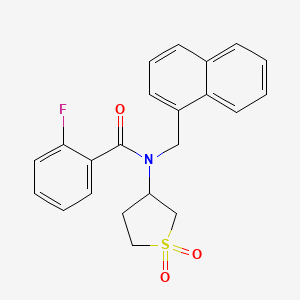

![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)

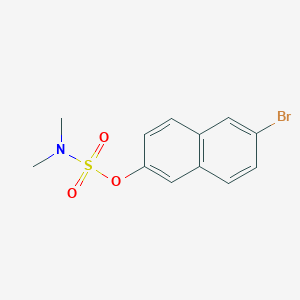
![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)
